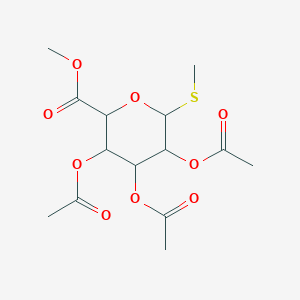

Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate” is a chemical compound widely used in scientific research. It possesses diverse applications, from drug discovery to materials synthesis, owing to its unique properties and versatile nature. This compound is utilized in the biopharmaceutical industry for synthesizing crucial carbohydrates involved in the management and treatment of varied diseases, including but not limited to cancer, diabetes, and infectious diseases . It also plays a pivotal role in better understanding the intricate structure and function of these essential molecules within biological systems .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown potential in the development of novel anticancer agents. By introducing alkyl or aralkyl and a sulfonyl group, derivatives of this compound have demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups, in particular, has been associated with increased antiproliferative activity .

Molecular Docking and Dynamics

In silico studies, such as molecular docking and dynamics simulations, have been performed with derivatives of this compound to understand their binding orientations and stabilities within the active sites of target proteins . These studies are crucial for predicting the efficacy and potential side effects of new drug candidates.

Design and Synthesis of Novel Derivatives

The compound serves as a key intermediate in the design and synthesis of novel derivatives with potential pharmacological activities. The structural flexibility allows for the introduction of various functional groups, which can lead to the discovery of new drugs with improved potency and selectivity .

Pharmacophore Development

The sulfonyl and alkyl groups present in the derivatives of this compound are considered pharmacophores in some antitumor drugs. This makes it a valuable scaffold for the development of new pharmacophores aimed at enhancing the therapeutic index of anticancer drugs .

Comparative Antiproliferative Studies

Comparative studies using derivatives of this compound can help in identifying the most potent antitumor agents. By evaluating the IC50 values across different cell lines, researchers can determine the specificity and potency of each derivative .

Bioavailability and Toxicity Assessment

The compound and its derivatives can be used to assess bioavailability and toxicity in preclinical studies. These assessments are critical for determining the safety profile of new drug candidates before they proceed to clinical trials .

Eigenschaften

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAWIPPOHLEARU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407747 |

Source

|

| Record name | methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |

CAS RN |

129541-34-0 |

Source

|

| Record name | methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)

![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)